![molecular formula C16H23FN2O4S B5618883 N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5618883.png)
N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that falls within the category of sulfonamides. Sulfonamides have been widely studied for their diverse applications, particularly in medicinal chemistry due to their potential pharmacological activities.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various chemical reactions, often employing fluorinating reagents and specific catalysts. For instance, Yasui et al. (2011) explored the use of a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, to improve the enantioselectivity of products in such syntheses (Yasui et al., 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those similar to the specified compound, often features complex intermolecular interactions. Rodrigues et al. (2015) analyzed the crystal structures of related compounds, revealing how intermolecular interactions lead to the formation of specific architectural structures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including derivatives similar to the specified compound, participate in various chemical reactions, such as electrophilic substitutions and reactions with amines. Studies like those by Kurosawa et al. (2003) provide insights into these chemical reactions (Kurosawa et al., 2003).
Physical Properties Analysis
The physical properties of sulfonamides depend on their molecular structure. Studies on related compounds, like those by Mohamed-Ezzat et al. (2023), offer insights into the physical properties through techniques like X-ray crystallography (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
Sulfonamides exhibit various chemical properties based on their functional groups and molecular configuration. Banerjee et al. (2002) explored the chemical properties of a solvated sulfonamide derivative, highlighting how different functional groups affect the compound's chemical behavior (Banerjee et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-10(2)13-8-19(11(3)20)9-15(13)18-24(21,22)12-5-6-16(23-4)14(17)7-12/h5-7,10,13,15,18H,8-9H2,1-4H3/t13-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCWWDRLGOXYRM-HIFRSBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide |
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